molecular formula C21H23NO5 B1195975 Palmatine hydroxide CAS No. 131-04-4

Palmatine hydroxide

Cat. No.: B1195975
CAS No.: 131-04-4
M. Wt: 369.4 g/mol
InChI Key: FQXRAAFEBRSBND-UHFFFAOYSA-M
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Description

Palmatine hydroxide is a natural isoquinoline alkaloid that belongs to the class of protoberberines. It is primarily extracted from plants such as Fibraurea recisa and Berberis cretica. This compound exhibits a wide range of pharmacological and biological properties, including antimicrobial, antiviral, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmatine hydroxide can be synthesized through various chemical processes. One common method involves the etherification of o-dimethoxybenzene, followed by acetonitrilization to prepare methylenedioxy benzene acetonitrile. This is then hydrogenated to produce o-dimethoxy-phenethylamine, which undergoes condensation to form palmatine .

Industrial Production Methods: In industrial settings, this compound is often synthesized using berberine as a raw material. The improved synthetic method using berberine has a high yield, with a total yield of approximately 54% .

Chemical Reactions Analysis

Types of Reactions: Palmatine hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various palmatine derivatives, which exhibit enhanced pharmacological properties .

Comparison with Similar Compounds

Palmatine hydroxide is unique compared to other similar compounds due to its broad-spectrum pharmacological effects and its ability to induce mitophagy. Similar compounds include:

This compound stands out due to its specific effects on mitochondrial function and its potential therapeutic applications in neurodegenerative diseases .

Biological Activity

Palmatine hydroxide is a quaternary ammonium compound derived from the isoquinoline alkaloid palmatine, which is found in various plants. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and antimicrobial properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

Palmatine is characterized as a protoberberine alkaloid with the following structural features:

  • Chemical Formula : C_21H_24N_2O_4
  • Molecular Weight : 368.43 g/mol
  • Functional Groups : Contains methoxy groups and a quaternary ammonium structure that contribute to its biological activity.

Antioxidant Activity

Palmatine exhibits significant antioxidant properties, which are essential in combating oxidative stress-related diseases. Research indicates that palmatine can enhance the activity of antioxidant enzymes and reduce lipid peroxidation in various animal models. For instance:

  • In STZ-induced diabetic rats, palmatine treatment resulted in decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity, indicating its protective effect against oxidative damage .

Antidiabetic Effects

Palmatine has been shown to regulate blood glucose levels effectively:

  • Mechanism : It inhibits alpha-glucosidase and DPP-IV enzymes, leading to improved glucose metabolism.
  • Case Study : In a study involving STZ-induced diabetic rats, palmatine significantly reduced blood glucose and increased insulin levels after treatment for four weeks .

Anti-inflammatory Properties

Palmatine's anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways:

  • Study Findings : In LPS-stimulated RAW 264.7 macrophages, palmatine reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 .
  • Mechanism : It suppresses Toll-like receptor (TLR) signaling pathways, leading to decreased neutrophil activation and inflammation during myocardial infarction .

Antimicrobial Activity

Palmatine also demonstrates notable antimicrobial properties:

  • Antibacterial Activity : Recent studies have highlighted its effectiveness against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 4–16 μg/mL for certain derivatives .
  • Mechanism of Action : Palmatine may exert its antibacterial effects by targeting bacterial urease activity .

Cardioprotective Effects

Research indicates that palmatine may offer cardioprotective benefits:

  • In a study involving LPS-stimulated human aortic endothelial cells, palmatine treatment increased heme oxygenase-1 (HO-1) expression, which is associated with reduced oxidative stress and inflammation in cardiovascular tissues .

Data Summary Table

Biological ActivityMechanism/EffectReference
AntioxidantIncreases SOD; reduces MDA ,
AntidiabeticInhibits alpha-glucosidase; increases insulin ,
Anti-inflammatoryModulates TLR signaling; reduces cytokines ,
AntimicrobialTargets H. pylori urease; MIC values 4–16 μg/mL
CardioprotectiveIncreases HO-1 expression; reduces oxidative stress

Case Study 1: Antidiabetic Effects in Diabetic Rats

In a controlled study involving STZ-induced diabetic rats treated with palmatine for four weeks, researchers observed significant reductions in blood glucose levels and improvements in lipid profiles. The study concluded that palmatine could be a promising therapeutic agent for managing diabetes mellitus and its complications .

Case Study 2: Cardioprotective Mechanisms

A study involving LPS-stimulated RAW 264.7 macrophages demonstrated that palmatine administration significantly reduced inflammatory markers associated with myocardial infarction. This suggests potential clinical applications of palmatine in cardiovascular health management .

Properties

CAS No.

131-04-4

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydroxide

InChI

InChI=1S/C21H22NO4.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H2/q+1;/p-1

InChI Key

FQXRAAFEBRSBND-UHFFFAOYSA-M

SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[OH-]

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[OH-]

Key on ui other cas no.

131-04-4

Related CAS

3486-67-7 (Parent)

Synonyms

erbericinine
berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride
berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide
dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1)
dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1)
o,o-dimethyldemethyleneberberine
palmatine
palmatine cation
palmatine chloride
palmatine hydrochloride
palmatine hydroxide
palmatine iodide
palmatine ion
palmatine sulfate
palmatinium hydroxide
palmitine hydroxide

Origin of Product

United States

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